molecular formula C13H11NOS B7557571 N-(2-thiophen-2-ylphenyl)prop-2-enamide

N-(2-thiophen-2-ylphenyl)prop-2-enamide

Cat. No.: B7557571
M. Wt: 229.30 g/mol
InChI Key: WXWHHJAGPYKHSR-UHFFFAOYSA-N
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Description

N-(2-Thiophen-2-ylphenyl)prop-2-enamide is a synthetic amide derivative featuring a thiophene-substituted phenyl group linked to a prop-2-enamide backbone.

Properties

IUPAC Name

N-(2-thiophen-2-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NOS/c1-2-13(15)14-11-7-4-3-6-10(11)12-8-5-9-16-12/h2-9H,1H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXWHHJAGPYKHSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=CC=C1C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-thiophen-2-ylphenyl)prop-2-enamide typically involves the reaction of 2-thiophen-2-ylphenylamine with acryloyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or column chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-thiophen-2-ylphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the amide moiety can be reduced to form the corresponding amine.

    Substitution: The phenyl and thiophene rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

N-(2-thiophen-2-ylphenyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of N-(2-thiophen-2-ylphenyl)prop-2-enamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiophene and phenyl rings can participate in π-π interactions, while the amide moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of the target proteins and influence cellular pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the aromatic ring significantly influence physicochemical properties such as lipophilicity (logP) and solubility. For example:

  • Cinnamanilides with halogen or trifluoromethyl groups (e.g., compound 10 in ) exhibit enhanced antimicrobial activity due to electron-withdrawing effects .
  • Moupinamide (), featuring hydroxyl and methoxy groups, shows anti-inflammatory activity (IC50 <17 μM) attributed to polar substituents that enhance hydrogen bonding .
  • This could improve membrane permeability but reduce aqueous solubility.
Antimicrobial Activity
  • Compound 10 () demonstrated bactericidal activity against Staphylococcus aureus and MRSA, surpassing ampicillin in efficacy .
  • Trifluoromethyl-substituted analogs () showed moderate activity, with MIC values influenced by halogen positioning (e.g., para-substitution enhanced activity) .
  • Thiophene derivative : The electron-rich thiophene may alter target binding compared to phenyl groups, though specific data are lacking.
Anti-Inflammatory Activity
  • Moupinamide and related plant-derived amides () showed IC50 values <17 μM via inhibition of pro-inflammatory pathways .

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